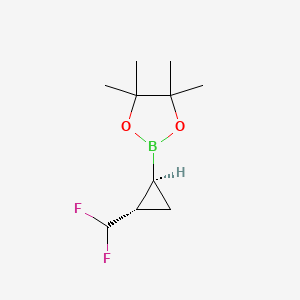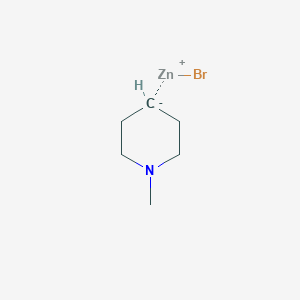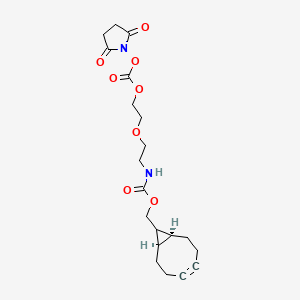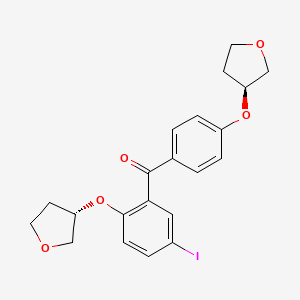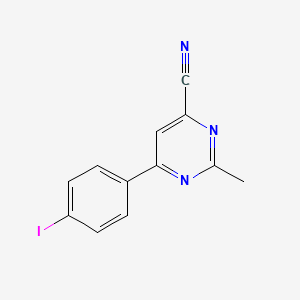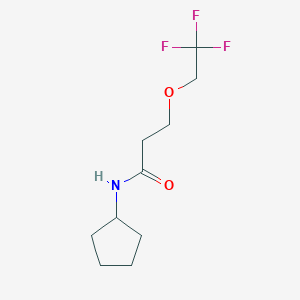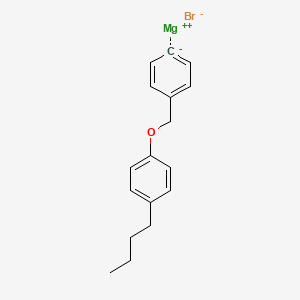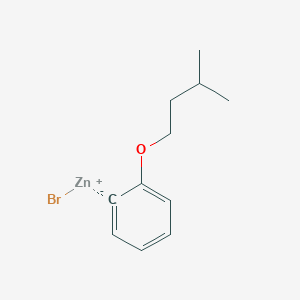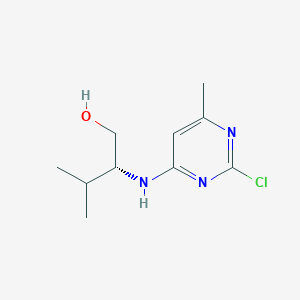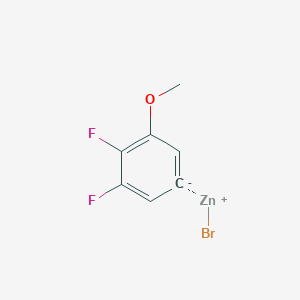
3,4-Difluoro-5-methoxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-5-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3,4-difluoro-5-methoxyphenylzinc bromide typically involves the reaction of 3,4-difluoro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3,4-Difluoro-5-methoxyphenyl bromide+Zn→3,4-Difluoro-5-methoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactors and more controlled conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction parameters is common to maintain consistency and safety.
化学反应分析
Types of Reactions
3,4-Difluoro-5-methoxyphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules that incorporate the 3,4-difluoro-5-methoxyphenyl group. These products can be used in various applications, including pharmaceuticals and agrochemicals.
科学研究应用
3,4-Difluoro-5-methoxyphenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-difluoro-5-methoxyphenylzinc bromide in chemical reactions involves the transfer of the 3,4-difluoro-5-methoxyphenyl group to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium or nickel, which activates the zinc compound and allows it to react with the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
相似化合物的比较
Similar Compounds
3,5-Difluorophenylzinc bromide: Similar in structure but with different substitution patterns on the phenyl ring.
2,5-Difluoro-4-methoxyphenylzinc bromide: Another closely related compound with different substitution positions.
3-Fluoro-4-methoxyphenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
3,4-Difluoro-5-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. The presence of both fluorine and methoxy groups on the phenyl ring can affect the electronic properties of the compound, making it suitable for specific applications in organic synthesis.
属性
分子式 |
C7H5BrF2OZn |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-difluoro-3-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
WEHNXXWTYCLATK-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
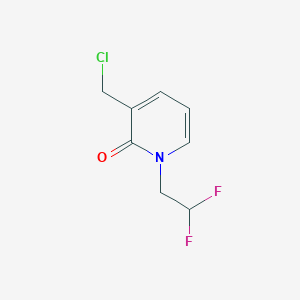
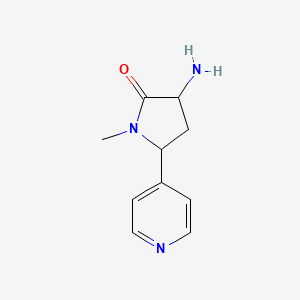
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
